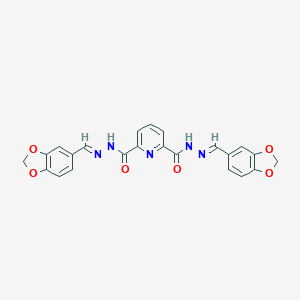![molecular formula C16H15BrN2O2 B274349 2-bromo-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B274349.png)
2-bromo-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide, also known as BMEB, is a chemical compound that has been widely used in scientific research. BMEB is a hydrazide derivative that has been synthesized by various methods. It has been reported to have several biochemical and physiological effects, making it a promising compound for future research.
Mécanisme D'action
The mechanism of action of 2-bromo-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide is not fully understood. However, it has been reported to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. This compound has also been found to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-bromo-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide has several advantages as a research compound. It is readily available and relatively easy to synthesize. Moreover, it has been reported to have low toxicity, making it a safe compound to use in lab experiments. However, this compound has some limitations as well. It is not very water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, it has a relatively short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research involving 2-bromo-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide. One potential application is in the development of new cancer treatments. This compound has been shown to inhibit the growth of cancer cells, and further research could lead to the development of new cancer drugs. Another potential application is in the development of new anti-inflammatory agents. This compound has been found to have anti-inflammatory properties, and further research could lead to the development of new drugs for the treatment of inflammatory diseases. Additionally, this compound could be used as a tool for studying the mechanisms of DNA replication and cell division. Further research is needed to fully understand the potential applications of this compound in scientific research.
Méthodes De Synthèse
The synthesis of 2-bromo-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide can be achieved by various methods. One of the most commonly used methods involves the reaction of 2-bromobenzohydrazide with p-anisaldehyde in the presence of ethanol and a catalytic amount of acetic acid. The reaction proceeds via a Schiff base intermediate and produces this compound in good yield.
Applications De Recherche Scientifique
2-bromo-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide has been widely used in scientific research due to its various biological activities. It has been reported to exhibit antibacterial, antifungal, and antitumor activities. This compound has also been found to have potential as an anti-inflammatory agent. Moreover, it has been shown to inhibit the growth of cancer cells, making it a promising compound for cancer research.
Propriétés
Formule moléculaire |
C16H15BrN2O2 |
|---|---|
Poids moléculaire |
347.21 g/mol |
Nom IUPAC |
2-bromo-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C16H15BrN2O2/c1-11(12-7-9-13(21-2)10-8-12)18-19-16(20)14-5-3-4-6-15(14)17/h3-10H,1-2H3,(H,19,20)/b18-11+ |
Clé InChI |
JMOUTCFNTLNEPT-WOJGMQOQSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC=CC=C1Br)/C2=CC=C(C=C2)OC |
SMILES |
CC(=NNC(=O)C1=CC=CC=C1Br)C2=CC=C(C=C2)OC |
SMILES canonique |
CC(=NNC(=O)C1=CC=CC=C1Br)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,4,5-Trimethylphenyl)ethanone [1-(2,4,5-trimethylphenyl)ethylidene]hydrazone](/img/structure/B274266.png)
![4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]benzoic acid](/img/structure/B274274.png)
![11-Methoxydibenzo[a,c]phenazine](/img/structure/B274276.png)
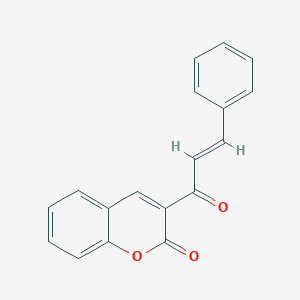
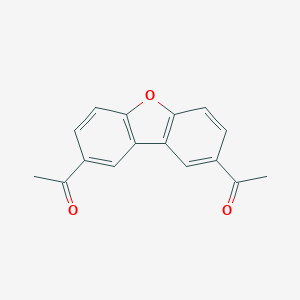
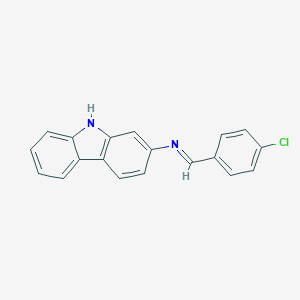
![N-[3-(4-nitrophenyl)-2-propenylidene]-9H-fluoren-2-amine](/img/structure/B274282.png)
![2-(4-chlorophenyl)-10H-indeno[1,2-g]quinoline](/img/structure/B274283.png)
![3-[1,1'-biphenyl]-4-yl-5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B274284.png)
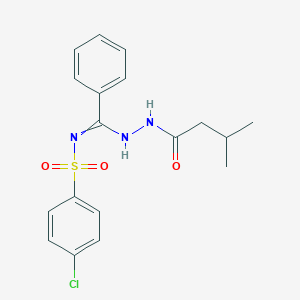
methylidene}-4-methylbenzene-1-sulfonamide](/img/structure/B274294.png)
